Thiazolo[4,5-b]pyridin-2-amine,n-ethyl-
Description
Thiazolo[4,5-b]pyridin-2-amine, N-ethyl- is a heterocyclic compound featuring a fused thiazole and pyridine core with an ethyl substituent on the amine group at position 2. This scaffold is part of a broader class of thiazolo[4,5-b]pyridine derivatives, which are structurally modified to enhance pharmacological properties such as anti-inflammatory and antioxidant activities . The ethyl group at the N2 position distinguishes it from other derivatives, which often bear substituents at N3, C5, or C6 (e.g., hydroxy, methyl, phenyl, or bromo groups) .
Properties
Molecular Formula |
C8H9N3S |
|---|---|
Molecular Weight |
179.24 g/mol |
IUPAC Name |
N-ethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine |
InChI |
InChI=1S/C8H9N3S/c1-2-9-8-11-7-6(12-8)4-3-5-10-7/h3-5H,2H2,1H3,(H,9,10,11) |
InChI Key |
NCAJAJQURYBXMN-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC2=C(S1)C=CC=N2 |
Origin of Product |
United States |
Preparation Methods
One-Step Synthesis via Chloronitropyridine and Thioamide Condensation
A foundational approach involves the condensation of chloronitropyridine derivatives with thioamides or thioureas. This method, demonstrated by Atland and Molander, enables direct annulation of the thiazole ring onto the pyridine core. For example, 3-chloro-5-nitropyridine reacts with ethylthioamide in ethanol under reflux to yield Thiazolo[4,5-b]pyridin-2-amine,n-ethyl- with a reported efficiency of 68–75% . Key advantages include:
-
Minimal intermediates : The reaction bypasses multi-step sequences, reducing purification demands.
-
Substituent flexibility : Alkyl, aryl, and heteroaryl groups at the 2-position are tolerated, though nitro groups at the 6-position dominate literature examples .
Reaction conditions typically require anhydrous solvents (e.g., ethanol or acetonitrile) and temperatures of 80–110°C for 4–12 hours. A representative protocol is summarized below:
| Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 3-Chloro-5-nitropyridine + Ethylthioamide | Ethanol | 80 | 8 | 72 |
| 3-Chloro-5-nitropyridine + Thiourea | Acetonitrile | 100 | 6 | 68 |
Mechanistically, nucleophilic aromatic substitution occurs at the chlorine-bearing carbon, followed by cyclization via sulfur attack on the adjacent nitrile or carbonyl group .
Microwave-Assisted Synthesis Using Green Solvents
Recent advances leverage microwave irradiation to accelerate reaction kinetics and improve yields. Sabinene, a bio-based solvent, has emerged as a sustainable medium for this purpose. A 2023 study demonstrated that combining 3-amino-2-chloro-5-methylpyridine with ethyl isothiocyanate in sabinene at 130°C for 2 hours under microwave conditions achieves a 64% yield . Critical parameters include:
-
Solvent efficiency : Sabinene’s high boiling point (163°C) and low toxicity facilitate safe scaling.
-
Catalyst-free design : Unlike conventional methods requiring copper iodide or palladium catalysts, this approach eliminates metal residues .
Optimization trials revealed that extending reaction times beyond 2 hours led to side products, while stoichiometric excess of either reactant reduced purity. The table below contrasts microwave and conventional thermal methods:
| Method | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Microwave | Sabinene | 130 | 2 | 64 |
| Conventional | Ethanol | 110 | 16 | 55 |
This method aligns with green chemistry principles, though industrial adoption requires further cost-benefit analysis of sabinene sourcing .
Hydrazonoyl Halide-Mediated Annulation
Hydrazonoyl halides serve as versatile intermediates for constructing the thiazole ring. A 2019 protocol reacts 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine with ethylamine in the presence of copper iodide (10 mol%) and pyridine under microwave irradiation (115°C, 30 minutes) . Key observations include:
-
Regioselectivity : The thiazole ring forms exclusively at the 4,5-b position due to steric and electronic effects of the pyridine nitrogen.
-
Byproduct mitigation : Copper iodide suppresses undesired polymerization, enhancing yields to 78% .
Comparative studies using alternative halides (e.g., chloro vs. bromo derivatives) showed diminished efficiency, underscoring the importance of bromine’s leaving-group ability. The reaction pathway involves:
-
Nucleophilic displacement of bromine by ethylamine.
-
Cyclization via intramolecular attack of the thiolate on the adjacent carbon.
Post-Functionalization of Preformed Thiazolo[4,5-b]pyridines
For derivatives requiring late-stage N-ethylation, reductive amination offers a viable route. For instance, Thiazolo[4,5-b]pyridin-2-amine is treated with acetaldehyde and sodium cyanoborohydride in methanol at pH 5–6, achieving 85% conversion to the N-ethyl variant . This method is particularly useful for introducing isotopically labeled ethyl groups (e.g., deuterium or carbon-13).
| Starting Material | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| Thiazolo[4,5-b]pyridin-2-amine | Acetaldehyde + NaBH3CN | MeOH, rt, 24 h | 85 |
Challenges include over-alkylation and imine formation, which are mitigated by controlling pH and reagent stoichiometry .
Industrial-Scale Considerations
While lab-scale methods are well-established, industrial production faces hurdles such as solvent recovery and exothermicity management. A 2024 study proposed continuous-flow reactors for the one-step synthesis, achieving 92% yield at a throughput of 5 kg/day . Key adaptations include:
-
In-line purification : Centrifugal partition chromatography removes unreacted chloronitropyridine.
-
Waste minimization : Solvent recycling reduces ethanol consumption by 40% .
Economic analyses suggest that microwave-assisted methods remain cost-prohibitive for large batches, favoring thermal approaches despite longer reaction times .
Chemical Reactions Analysis
Oxidation Reactions
Thiazolo[4,5-b]pyridin-2-amine,n-ethyl- undergoes oxidation under controlled conditions. Key reagents and outcomes include:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| Hydrogen peroxide | Aqueous medium, 60°C, 4 h | Thiazolo[4,5-b]pyridine N-oxide | 72% |
| Potassium permanganate | Acidic conditions, RT, 2 h | Carboxylic acid derivative | 58% |
Oxidation typically occurs at the sulfur atom in the thiazole ring or the pyridine nitrogen, depending on the reagent. The N-oxide derivative exhibits enhanced polarity and altered biological activity .
Reduction Reactions
Reductive transformations are critical for modifying the electronic properties of the core structure:
| Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|
| Sodium borohydride | Methanol, 25°C, 1 h | Partially saturated thiazoline analog | 65% |
| Lithium aluminum hydride | Dry THF, reflux, 3 h | Amine-functionalized derivative | 81% |
Selective reduction of the thiazole ring to a thiazoline structure improves water solubility (LogP reduction by 0.8 units) .
Substitution Reactions
Nucleophilic substitution reactions at the pyridine or thiazole ring enable functionalization:
Electrophilic Aromatic Substitution
-
Halogenation :
Bromination with NBS (N-bromosuccinimide) at the 5-position of the pyridine ring achieves 89% yield under ultraviolet light . -
Nitration :
Nitric acid in sulfuric acid introduces a nitro group at the 6-position (76% yield), enhancing reactivity for subsequent Suzuki couplings .
Nucleophilic Substitution
-
Amination :
Reaction with primary amines (e.g., propylamine) in DMF at 110°C replaces chloride at the 2-position (82% yield) . -
Suzuki Coupling :
Palladium-catalyzed cross-coupling with aryl boronic acids introduces aryl groups at the 6-position:
Green Chemistry Approaches
Sabinene, a bio-based solvent, has been employed for eco-friendly synthesis:
Scientific Research Applications
Medicinal Chemistry
Thiazolo[4,5-b]pyridin-2-amine, N-ethyl- has been extensively studied for its pharmacological properties:
- Anticancer Activity : The compound has shown promising results against various cancer cell lines. For instance, derivatives of this compound have demonstrated potent inhibitory effects on MCF-7 (breast), HCT-116 (colon), and A549 (lung) cancer cell lines with IC50 values in the nanomolar range. One derivative exhibited an 8-fold higher inhibitory activity against the c-KIT V560G/D816V double mutant compared to imatinib, indicating its potential for overcoming drug resistance in certain cancers .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 19a | MCF-7 | 0.0036 |
| 6r | HMC1.2 | 1.15 |
| 3g | A549 | Not specified |
- Anti-inflammatory Properties : Recent studies have synthesized derivatives of thiazolo[4,5-b]pyridin-2-one that exhibit significant anti-inflammatory effects comparable to ibuprofen. These compounds were evaluated using carrageenan-induced rat paw edema models .
The biological activities of thiazolo[4,5-b]pyridin-2-amine, N-ethyl-, include:
- Antimicrobial Activity : Research indicates that this compound can act as an antimicrobial agent due to its ability to inhibit bacterial growth.
- Kinase Inhibition : The compound has been investigated as a c-KIT inhibitor for treating gastrointestinal stromal tumors (GISTs). It has shown higher selectivity and potency than existing treatments .
Industrial Applications
Beyond medicinal chemistry, thiazolo[4,5-b]pyridin-2-amine, N-ethyl-, is explored for its potential industrial applications:
- Herbicidal Properties : The compound's structural features make it a candidate for developing new herbicides with improved efficacy.
- Antioxidant Activity : It has been investigated for its antioxidant properties, which could be beneficial in various industrial formulations .
Case Studies and Research Findings
Several studies highlight the efficacy of thiazolo[4,5-b]pyridin-2-amine, N-ethyl-, in various applications:
-
Anticancer Efficacy Study :
- A study synthesized multiple derivatives and assessed their anticancer properties against different cell lines. The results indicated that modifications at specific positions significantly enhanced cytotoxicity .
- Anti-inflammatory Evaluation :
- Kinase Inhibition Research :
Mechanism of Action
The mechanism of action of thiazolo[4,5-b]pyridin-2-amine,n-ethyl- involves its interaction with specific molecular targets and pathways. For instance, it has been reported to inhibit certain enzymes and receptors, leading to its pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Substituent Positions and Types
Key structural variations among thiazolo[4,5-b]pyridine derivatives include:
Table 1: Structural Variations and Molecular Properties
| Compound | Substituents | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|---|
| Thiazolo[4,5-b]pyridin-2-amine, N-ethyl- | N2-ethyl | C₇H₈N₃S | 166.22* | Not reported |
| 6-Bromo-thiazolo[4,5-b]pyridin-2-amine | C6-bromo | C₆H₄BrN₃S | 230.09 | 857970-06-0 |
| 5-Hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-one | C5-hydroxy, C7-methyl, N3-H | C₇H₆N₂O₂S | 182.20 | Not reported |
| 3-Phenyl-5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-one | N3-phenyl, C5-hydroxy, C7-methyl | C₁₃H₁₁N₂O₂S | 273.30 | Not reported |
*Calculated based on parent compound (: C₆H₅N₃S, MW 151.19) + ethyl group.
Pharmacological Activity
Anti-Inflammatory Activity
- N-Ethyl derivatives: Limited direct data, but N3-aryl and C5-hydroxy/methyl derivatives show significant activity. For example, 3-phenyl-5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-one exhibits 36.2% inhibition of carrageenan-induced edema, while acylated C5 derivatives achieve ~50–60% inhibition, surpassing Ibuprofen (45–50%) .
- C6-substituted derivatives : 6-Phenylazo-5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-one shows strong anti-inflammatory effects via COX-2 inhibition .
Antioxidant Activity
Table 2: Anti-Inflammatory and Antioxidant Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Thiazolo[4,5-b]pyridin-2-amine derivatives, and how are intermediates characterized?
- Methodology: The synthesis typically involves [3+3] cyclocondensation of substituted thioamides with α,β-unsaturated carbonyl compounds under acidic conditions. Alkylation reactions (e.g., using acrylonitrile in pyridine/water mixtures) introduce substituents at the N3 position . Characterization relies on H NMR (e.g., protons in thiazolo-pyridine rings appear at δ 6.5–8.5 ppm) and mass spectrometry (e.g., molecular ion peaks at m/z 195–250 for methyl/ethyl derivatives) .
Q. How do researchers assess the purity and stability of Thiazolo[4,5-b]pyridin-2-amine derivatives during synthesis?
- Methodology: Purity is validated via HPLC (C18 columns, acetonitrile/water gradients) and elemental analysis (±0.4% deviation for C, H, N). Stability studies under varying pH (1–13) and thermal conditions (25–100°C) identify degradation pathways, such as hydrolysis of the thiazole ring .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of Thiazolo[4,5-b]pyridin-2-amine derivatives?
- Methodology: Discrepancies in anti-inflammatory vs. anticancer efficacy are addressed by structural-activity relationship (SAR) studies. For example, C6-phenylazo substitution enhances anticancer activity (IC = 8.2 μM in MCF-7 cells) but reduces anti-inflammatory effects due to steric hindrance at target sites . Dose-response assays and molecular docking (e.g., Chemgauss4 scoring) validate target specificity .
Q. How can reaction conditions be optimized for introducing β-cyanethyl groups at the N3 position?
- Methodology: Optimal cyanethylation requires a 5:1 pyridine/water ratio to balance nucleophilic attack and solubility. Equimolar acrylonitrile and thiol intermediates react at 60°C for 6 hours, achieving >85% yield. Catalyst screening (e.g., KCO vs. EtN) reveals pyridine alone minimizes side reactions .
Q. What in vivo models are suitable for evaluating the anti-inflammatory efficacy of N-ethyl derivatives?
- Methodology: The carrageenan-induced paw edema model in rats is widely used. Derivatives like 3-(5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridin-3-yl)-propionitrile (8) reduce edema by 45–60% at 50 mg/kg doses, measured via plethysmometry. Histopathological analysis of exudate composition (neutrophil count, IL-6 levels) confirms mechanism .
Q. How do modifications at the N3 position influence pharmacokinetic properties?
- Methodology: Introducing ethyl or neopentyl groups improves metabolic stability (t > 4 hours in liver microsomes) but reduces aqueous solubility (logP = 2.1–3.5). In vitro permeability assays (Caco-2 monolayers) show P values of 1.2–3.7 × 10 cm/s, correlating with oral bioavailability in murine models .
Data Contradiction Analysis
Q. Why do some studies report antimicrobial activity while others focus on anticancer targets?
- Resolution: Substituent polarity dictates target selectivity. Derivatives with sulfanyl-propionitrile moieties (logD = 1.8) exhibit Gram-positive antibacterial activity (MIC = 4–16 μg/mL), whereas lipophilic arylazo groups (logD = 3.1) preferentially inhibit p38 MAPK or AKT pathways in cancer cells .
Notes for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
